molecular formula C25H24O8 B012368 Diacetylcurcumin CAS No. 19697-86-0

Diacetylcurcumin

Cat. No. B012368
CAS RN: 19697-86-0
M. Wt: 452.5 g/mol
InChI Key: GQRYDKSIXWXTSH-NXZHAISVSA-N
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Description

Synthesis Analysis

The synthesis of DAC involves acetylation processes that increase its hydrophobicity compared to curcumin. One specific study detailed the synthesis of a Cu(II) complex of 4’,4’’-diacetylcurcumin, showcasing the method of reacting diacetylcurcumin with CuCl2 in a solvent mixture to yield the respective complex. This process underlines the synthetic versatility of DAC in forming metal complexes which could have potential applications in various fields including medicinal chemistry (Pham Chien Thang et al., 2020).

Molecular Structure Analysis

The molecular structure of diacetylcurcumin, particularly when complexed with metals, has been elucidated using techniques such as Single Crystal X-ray Diffraction (SC-XRD). The study on the Cu(II) complex of DAC revealed its composition and bidentate ligand nature, highlighting the involvement of the β-diketone moieties in metal binding. This structural information is crucial for understanding the reactivity and potential applications of DAC complexes (Pham Chien Thang et al., 2020).

Chemical Reactions and Properties

DAC engages in various chemical interactions, including binding with proteins and DNA. For instance, its interaction with β-casein nanoparticles was studied through fluorescence quenching experiments and molecular docking, indicating hydrophobic contacts in the protein's hydrophobic core. Such interactions are essential for understanding DAC's biological activities and its potential as a therapeutic agent (F. Mehranfar et al., 2013).

Physical Properties Analysis

Diacetylcurcumin's physical properties, such as its enhanced lipophilicity due to acetylation, play a significant role in its biological applications. The modification aims to overcome curcumin’s poor systemic bioavailability, making DAC a compound of interest for further pharmacological studies. However, detailed studies focusing exclusively on the physical properties of DAC were not identified in the current literature search.

Chemical Properties Analysis

The chemical properties of DAC, including its binding affinity to various biomolecules and potential antioxidant effects, have been a subject of research. Its interaction with calf thymus-DNA, for example, was investigated, revealing DAC as a minor groove binder with a preference for A-T rich regions. This kind of chemical interaction is crucial for understanding the mechanism of action of DAC at the molecular level (B. Sahoo et al., 2008).

Scientific Research Applications

  • Antioxidant Properties : Diacetylcurcumin enhances the antioxidant property of curcumin by incorporating manganese, which improves superoxide dismutase activity and hydroxyl radical scavenging ability (Vajragupta, Boonchoong, & Berliner, 2004).

  • Potential in Viral Inhibition : It may act as an inhibitor of SARS-CoV-2 Spike protein and human ACE2 fusion, targeting viral entry into host cells (Singh et al., 2021).

  • Neuroprotection : Diacetylcurcumin protects against kainic acid-induced neuronal cell death by suppressing nitric oxide levels, potentially being a neuroprotective agent in acute brain pathologies (Sumanont et al., 2006).

  • Potential in Microscopy and Imaging : Diacetylcurcumin complexes are useful for two-photon microscopy imaging in living cells, showing no significant reduction in cell viability (Zhou et al., 2012).

  • Antibacterial Activity : It has shown excellent antibacterial activity, reducing bacterial biofilm survival and cellular adhesion, making it a potential prototype for anti-MRSA activity (Sardi et al., 2017).

  • Binding to Serum Albumin : Diacetylcurcumin binds to human and bovine serum albumin, with the phenolic OH group playing a significant role in the binding process (Mohammadi et al., 2009).

  • Potential in Treating Arthritis : It significantly inhibits inflammation in both acute and chronic phases of arthritis, demonstrating improved and sustained anti-inflammatory effects compared to curcumin (Escobedo-Martínez et al., 2019).

  • Iron-Chelating Agent : Diacetylcurcumin has potential as a new iron-chelating agent due to its ability to form complex species with Fe(III) near pH 7 (Borsari et al., 2002).

  • Antifungal Activities : It has shown antifungal activities against various pathogenic fungal strains, including Candida and Aspergillus species (Afsarian et al., 2019).

properties

IUPAC Name

[4-[(1E,6E)-7-(4-acetyloxy-3-methoxyphenyl)-3,5-dioxohepta-1,6-dienyl]-2-methoxyphenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24O8/c1-16(26)32-22-11-7-18(13-24(22)30-3)5-9-20(28)15-21(29)10-6-19-8-12-23(33-17(2)27)25(14-19)31-4/h5-14H,15H2,1-4H3/b9-5+,10-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQRYDKSIXWXTSH-NXZHAISVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)C=CC(=O)CC(=O)C=CC2=CC(=C(C=C2)OC(=O)C)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=C(C=C(C=C1)/C=C/C(=O)CC(=O)/C=C/C2=CC(=C(C=C2)OC(=O)C)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diacetylcurcumin

CAS RN

19697-86-0
Record name Diacetylcurcumin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019697860
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DIACETYLCURCUMIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5PUQ5907YX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
828
Citations
JCO Sardi, CR Polaquini, IA Freires… - Journal of medical …, 2017 - microbiologyresearch.org
… This study describes the antibacterial activity of diacetylcurcumin (DAC) against meticillin-susceptible S. aureus/MRSA biofilm formation, survival, metabolic activity and structure; its …
Number of citations: 49 www.microbiologyresearch.org
BK Sahoo, KS Ghosh, R Bera, S Dasgupta - Chemical Physics, 2008 - Elsevier
Ongoing research on curcumin and its structural derivatives are a subject of growing interest because of their demonstrated biological properties. Diacetylcurcumin (DAC), a synthetic …
Number of citations: 160 www.sciencedirect.com
C Escobedo-Martínez, SL Guzmán-Gutiérrez… - Molecules, 2019 - mdpi.com
The present study aims to evaluate the antiarthritic activity of diacetylcurcumin (DAC), a synthetic derivative where the free phenolic groups of curcumin are derivatized by acetylation, …
Number of citations: 9 www.mdpi.com
F Mohammadi, AK Bordbar, A Divsalar… - The Protein …, 2009 - Springer
The current study reports the binding of curcumin (CUR) as the main pharmacologically active ingredient of turmeric and diacetylcurcumin (DAC) as a bioactive derivative of curcumin to …
Number of citations: 122 link.springer.com
S Tajbakhsh, K Mohammadi, I Deilami, K Zandi… - African Journal of …, 2008 - ajol.info
… In this in vitro study, we attempted to test the antibacterial activity of indium curcumin (In(CUR)3), indium diacetylcurcumin (In(DAC)3), and diacetylcurcumin (DAC) in comparison with …
Number of citations: 124 www.ajol.info
Y Sumanont, Y Murakami, M Tohda, O Vajragupta… - Life sciences, 2006 - Elsevier
Curcumin is a natural antioxidant isolated from the medicinal plant Curcuma longa Linn. We previously reported that manganese complexes of curcumin (Cp-Mn) and diacetylcurcumin (…
Number of citations: 120 www.sciencedirect.com
F Mohammadi, AK Bordbar, A Divsalar… - The protein journal, 2009 - Springer
The binding of curcumin (CUR) and diacetylcurcumin (DAC) to bovine beta-lactoglobulin (BLG) genetic variant B was investigated by fluorescence and circular dichroism techniques. …
Number of citations: 77 link.springer.com
Y Sumanont, Y Murakami, M Tohda… - Biological and …, 2007 - jstage.jst.go.jp
This study aimed to investigate the mechanism underlying the protective effects of manganese complexes of curcumin (Cp–Mn) and diacetylcurcumin (DiAc–Cp–Mn) on kainic acid (KA)-…
Number of citations: 88 www.jstage.jst.go.jp
CVG Sanches, JCO Sardi, RSS Terada, JG Lazarini… - Biofouling, 2019 - Taylor & Francis
This study evaluated the effect of antimicrobial photodynamic therapy (aPDT) on S. mutans using diacetylcurcumin (DAC) and verified DAC toxicity. In vitro, S. mutans biofilms were …
Number of citations: 18 www.tandfonline.com
YF Alvarez‐Ricardo, DM Sánchez‐López… - …, 2020 - Wiley Online Library
… In this work, it was possible to selectively obtain pure racemic tetrahydrogenated diacetylcurcumin 1,3–diol (rac-6) by fractionated crystallization. After reduction of the β-diketone …

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